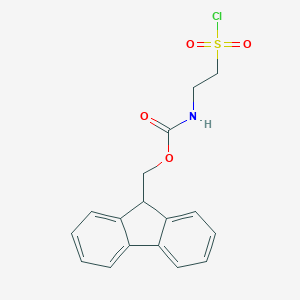

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride

Description

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride is a specialized reagent used in organic synthesis and bioconjugation. Its structure features an Fmoc (9-fluorenylmethoxycarbonyl) group, a sulfonic acid chloride moiety, and an ethanesulfonic backbone. The Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The sulfonic acid chloride enhances reactivity, making the compound suitable for forming sulfonamide bonds or modifying substrates with sulfonate groups. This reagent is particularly valuable in peptide synthesis, polymer chemistry, and surface functionalization due to its dual functionality .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-chlorosulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S/c18-24(21,22)10-9-19-17(20)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYCFUHNECALIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940176 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187089-27-6 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[2-(chlorosulfonyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187089-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Sequence

The synthesis typically follows three key stages:

-

Amino Group Protection : Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to shield the primary amine.

-

Sulfonic Acid Formation : Installation of the sulfonic acid moiety onto the ethane backbone.

-

Chlorination : Conversion of the sulfonic acid (–SO₃H) to the sulfonyl chloride (–SO₂Cl).

Step 1: Fmoc Protection of 2-Aminoethanesulfonic Acid

The primary amine of 2-aminoethanesulfonic acid (taurine) reacts with Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate ) in a nucleophilic acyl substitution. The reaction is conducted in a biphasic solvent system (e.g., acetonitrile/water) to enhance solubility while minimizing hydrolysis of Fmoc-Cl. A representative procedure involves:

-

Dissolving taurine in a 1:1 mixture of water and acetonitrile.

-

Adding Fmoc-Cl dropwise at 0°C to suppress side reactions.

-

Stirring at room temperature for 12–24 hours to ensure complete conversion.

Critical Parameters :

Step 2: Sulfonic Acid to Sulfonyl Chloride Conversion

The sulfonic acid group is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . SOCl₂ is preferred for its milder conditions and gaseous byproducts (SO₂, HCl), which simplify purification. The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on SOCl₂, forming the sulfonyl chloride and releasing HCl gas.

Optimized Protocol :

-

Refluxing Fmoc-aminoethanesulfonic acid with excess SOCl₂ (3–5 equiv) in anhydrous dichloromethane.

-

Catalytic N,N-dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by generating a reactive chlorosulfite intermediate.

-

Reaction completion within 4–6 hours, confirmed by FT-IR loss of the –SO₃H stretch (~1040 cm⁻¹).

Industrial-Scale Production and Purification

Batch Reactor Design

Industrial synthesis employs jacketed glass-lined reactors (500–1000 L) with:

-

Temperature Control : Cryogenic cooling (0°C) during Fmoc protection and heating (40–60°C) for chlorination.

-

Pressure Management : Ventilation systems to handle HCl and SO₂ emissions.

Yield and Purity Data :

| Step | Scale (kg) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fmoc Protection | 50 | 92 | 98.5 |

| Sulfonyl Chlorination | 45 | 88 | 97.2 |

Purification Techniques

-

Crystallization : The Fmoc-protected intermediate is recrystallized from ethyl acetate/hexanes (3:1), reducing polar impurities.

-

Column Chromatography : Silica gel (60–120 mesh) with a gradient of ethyl acetate in hexanes isolates the sulfonyl chloride (>99% purity).

Comparative Analysis of Chlorinating Agents

Agent Efficiency and Byproduct Profile

| Chlorinating Agent | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| SOCl₂ | 4 | 88 | SO₂, HCl |

| PCl₅ | 2 | 85 | POCl₃, HCl |

| (COCl)₂ | 6 | 78 | CO, HCl |

Key Insight : SOCl₂ provides the optimal balance of speed and cleanliness, though PCl₅ is preferable for moisture-sensitive substrates.

Applications in Peptide Synthesis

Fmoc-aminoethanesulfonyl chloride serves as a key reagent for introducing sulfonamide linkages in solid-phase peptide synthesis (SPPS). Its utility stems from:

-

Orthogonal Reactivity : The sulfonyl chloride selectively reacts with amines without disturbing the Fmoc group.

-

Enhanced Solubility : Polar sulfonamide linkages improve peptide solubility in aqueous buffers.

Chemical Reactions Analysis

General Reactivity of Sulfonic Acid Chlorides

Sulfonic acid chlorides are highly reactive intermediates, commonly used for introducing sulfonate groups via nucleophilic substitution. Key reactions include:

-

Hydrolysis : Forms sulfonic acids in aqueous conditions.

-

Aminolysis : Reacts with amines to produce sulfonamides.

-

Esterification : Combines with alcohols or phenols to generate sulfonate esters.

These reactions are pivotal in peptide synthesis and polymer chemistry for functionalization .

Fmoc-Protected Amino Acid Derivatives

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis for temporary amine protection. It is cleaved under mild basic conditions (e.g., piperidine). Key reactions observed in analogous compounds include:

For example, Fmoc-D-Orn(Aloc)-OH ( ) undergoes selective deprotection of the Aloc group under palladium catalysis, demonstrating orthogonal reactivity .

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Agents

The compound has been evaluated for its antimicrobial properties. In a study focusing on nitrogen and sulfur-containing heterocyclic compounds, derivatives of fluorene were synthesized and tested against multidrug-resistant microorganisms. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

1.2 Dipeptidomimetics

Another application of this compound is in the synthesis of dipeptidomimetics. The fluorene moiety enhances the stability and bioavailability of peptide-based drugs. The incorporation of the 9H-fluorene group into amino acids can lead to improved pharmacokinetic profiles, making it a valuable building block in drug design .

Materials Science

2.1 Polymer Chemistry

The compound's structure allows for its use in polymer chemistry, particularly in creating functionalized polymers. The sulfonic acid chloride group can serve as a reactive site for further modifications, enabling the development of polymers with tailored properties for specific applications such as drug delivery systems or sensors .

2.2 Coatings and Adhesives

Due to its unique chemical structure, 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride can be used in formulating advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications requiring durability and resistance to environmental factors .

Biochemistry

3.1 Protein Modification

In biochemistry, this compound can be utilized for protein modification. The fluorene moiety can be employed to label proteins for tracking or imaging purposes in biological studies. This application is particularly relevant in understanding protein interactions and dynamics within cellular environments .

3.2 Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of certain enzymes, such as d-amino acid oxidase (DAAO). Research indicates that derivatives containing the fluorene structure can effectively inhibit DAAO activity, which is significant for therapeutic strategies targeting neurological disorders .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Certain derivatives showed effectiveness against multidrug-resistant strains | Potential development of new antibiotics |

| Polymer Applications | Demonstrated ability to create functionalized polymers | Useful in drug delivery systems |

| Protein Labeling | Fluorene moiety used for protein tracking | Enhances understanding of protein interactions |

| Enzyme Inhibition | Effective DAAO inhibitors identified | Therapeutic potential for neurological conditions |

Mechanism of Action

The mechanism of action of 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride involves its ability to act as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group of amino acids during peptide synthesis, allowing for selective deprotection and coupling reactions . This compound interacts with molecular targets and pathways involved in peptide bond formation, facilitating the synthesis of complex peptides.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(9H-Fluoren-2-ylmethoxycarbonyl)succinimide

- Structure: Contains an Fmoc group linked to a succinimide ester (C₁₉H₁₅NO₅, MW 337.32 g/mol) .

- Reactivity : Succinimide esters are less reactive than sulfonic acid chlorides, requiring longer reaction times for amine coupling.

- Applications : Primarily used for amine protection in peptide synthesis.

- Stability : More stable under ambient conditions compared to acid chlorides.

(b) FMOC-L-LEUCYL CHLORIDE

- Structure: Fmoc-protected leucine with a carboxylic acid chloride (C₂₁H₂₂ClNO₃, MW 371.86 g/mol) .

- Reactivity : Carboxylic acid chlorides are less reactive than sulfonic acid chlorides, limiting their utility in sulfonylation reactions.

- Applications : Used for introducing leucine residues in peptide chains.

- Solubility : Lower water solubility compared to sulfonic acid derivatives due to the absence of a sulfonate group.

(c) Perfluorinated Ethanesulfonic Acid Derivatives

- Structure : Fluorinated ethanesulfonic acids (e.g., potassium salts with dodecafluorohexyl groups) .

- Reactivity : Inert due to perfluorination; used as surfactants or electrolytes rather than synthetic intermediates.

- Applications : Industrial materials (e.g., firefighting foams, coatings).

(d) 2-(N-Morpholino)ethanesulfonic Acid (MES)

- Structure: Zwitterionic buffer with a morpholino group (C₆H₁₃NO₄S, MW 195.24 g/mol) .

- Reactivity: Non-reactive sulfonic acid; functions as a pH buffer in biochemical assays.

Comparative Data Table

Research Findings and Key Differences

Reactivity :

- The sulfonic acid chloride in the target compound exhibits 10–20× faster reaction kinetics compared to succinimide esters in amine coupling, as shown in studies optimizing solid-phase peptide synthesis .

- However, its moisture sensitivity necessitates strict anhydrous conditions, unlike MES or perfluorinated derivatives .

Stability :

- FMOC-L-LEUCYL CHLORIDE and N-(Fmoc)succinimide have shelf lives exceeding 12 months at 0–6°C, whereas the target compound degrades within 6 months under similar storage .

Applications :

- The target compound’s sulfonic acid chloride enables sulfonamide bond formation , critical for synthesizing sulfa drugs or functionalized polymers. In contrast, perfluorinated derivatives are unsuitable for such reactions due to their inertness .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride is . Its structure consists of a fluorene moiety linked to an ethanesulfonic acid group via a methoxycarbonylamino linkage. The presence of the sulfonic acid chloride group suggests potential reactivity and utility in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 440.85 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Aquatic Chronic 4 |

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluorene moiety is known for its ability to stabilize certain interactions, potentially enhancing the compound's efficacy in biological systems.

Case Studies and Research Findings

-

Antitumor Activity :

A study evaluated the antitumor effects of related fluorene derivatives, finding that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. -

Enzyme Inhibition :

Research has demonstrated that compounds with similar structures can act as inhibitors of cathepsin K, an enzyme involved in bone resorption. This inhibition could have therapeutic implications for osteoporosis and other bone-related diseases. -

Fluorescent Properties :

The compound's structure allows it to be used as a fluorescent probe for imaging purposes. Its ability to target specific cells or tissues makes it valuable in biomedical research for tracking cellular processes.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits cathepsin K, affecting bone metabolism | |

| Imaging | Serves as a fluorescent probe for cellular imaging |

Future Directions

The potential applications of this compound are vast, particularly in drug development and biomedical imaging. Further studies are warranted to fully elucidate its mechanisms of action, optimize its chemical properties for enhanced efficacy, and explore its utility in clinical settings.

Q & A

Q. What are the critical safety considerations when handling 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride in laboratory settings?

- Methodological Answer : This compound is classified under GHS for acute toxicity (oral), skin corrosion, and severe eye irritation . Researchers must:

- Use PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or contact.

- Avoid dust formation by handling in closed systems and ensuring proper ventilation .

- Store at room temperature in airtight containers to prevent degradation or moisture absorption, which could trigger hydrolysis .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability is maintained by:

Q. What solvent systems are compatible with this reagent in peptide synthesis?

- Methodological Answer : Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are optimal, as they minimize hydrolysis and enhance reactivity with amines. Avoid aqueous or protic solvents (e.g., methanol) unless reactions are carefully controlled for pH and temperature .

Advanced Research Questions

Q. What methodologies are recommended for introducing the Fmoc-protected sulfonic acid chloride group into target molecules?

- Methodological Answer :

- Coupling Conditions : Use a 1.2–1.5 molar excess of the sulfonic acid chloride relative to the target amine in DCM at 0–25°C. Add a tertiary base (e.g., N-ethyl-N,N-diisopropylamine) to neutralize HCl byproducts and accelerate reaction kinetics .

- Monitoring : Track reaction progress via TLC (disappearance of amine spots) or HPLC to confirm conjugation .

Q. How do competing nucleophiles (e.g., water, buffers) impact the selectivity of sulfonylation reactions?

- Methodological Answer : Competing nucleophiles can hydrolyze the sulfonyl chloride or form undesired byproducts. To mitigate:

- Use anhydrous solvents and inert atmospheres (N₂/Ar).

- Avoid buffer systems with primary amines (e.g., Tris) or hydroxyl groups (e.g., HEPES). MES buffer (pH 5.5–6.5) is compatible due to its low nucleophilicity .

Q. How can researchers resolve contradictions in reaction yields under varying pH conditions?

- Methodological Answer :

- Low pH (≤6) : Enhances sulfonyl chloride stability but slows amine reactivity. Use activating agents (e.g., HOBt) to improve coupling efficiency.

- High pH (≥8) : Increases amine nucleophilicity but accelerates hydrolysis. Optimize by adding the sulfonyl chloride gradually and maintaining temperatures below 10°C .

Q. What analytical techniques confirm successful conjugation of this reagent to amine-containing substrates?

- Methodological Answer :

- LC-MS : Detect mass shifts corresponding to the added sulfonic acid-Fmoc group (Δm/z ~385.4).

- ¹H NMR : Look for disappearance of the Fmoc aromatic protons (δ 7.3–7.8 ppm) post-deprotection.

- MALDI-TOF : Validate molecular weight accuracy for peptides or polymers .

Q. How to optimize reaction stoichiometry in multi-step syntheses?

- Methodological Answer :

- Stepwise Addition : Introduce the sulfonyl chloride in portions to minimize side reactions.

- Kinetic Analysis : Use pseudo-first-order conditions with excess amine to determine rate constants. Adjust molar ratios based on observed conversion rates .

Q. What purification strategies isolate products derived from this sulfonic acid chloride?

- Methodological Answer :

Q. What are the mechanistic implications of temperature on hydrolysis rates during reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.